molecular formula C7H15ClN2O2 B2857889 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride CAS No. 2287275-40-3

2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride

Cat. No.: B2857889
CAS No.: 2287275-40-3
M. Wt: 194.66
InChI Key: RBYSGKYNGPJIAZ-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is known for its diverse applications in scientific research and industry. The compound is characterized by the presence of an oxolane ring, an aminomethyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride typically involves the reaction of 3-hydroxy-5-(aminomethyl)oxolane with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques. The hydrochloride salt is formed by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxolane derivatives, tetrahydrofuran derivatives, and acetamide derivatives .

Scientific Research Applications

2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[5-(aminomethyl)oxolan-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-3-6-1-5(4-11-6)2-7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYSGKYNGPJIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN)CC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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